[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol
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Description
“[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.65 g/mol . This compound is used for research purposes .
Physical And Chemical Properties Analysis
“[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol” has a molecular weight of 223.65 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Microwave Assisted Synthesis
The compound has been used in microwave-assisted synthesis, providing a more environmentally friendly and efficient method compared to conventional heating. This process leads to the production of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial applications (Ravula et al., 2016).
Catalytic Reactions
It's involved in catalytic reactions like the aza-Piancatelli rearrangement, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives. These reactions are characterized by high selectivity, good yields, and faster reaction times (Reddy et al., 2012).
Biobased HMF Derivatives Production
This compound serves as a building block in the conversion to various derivatives. A process for converting 5-(Hydroxymethyl)furfural (HMF) to furan-based renewable building blocks has been developed, highlighting its potential in sustainable chemistry (Cukalovic & Stevens, 2010).
Enzyme-catalyzed Oxidation
In biochemistry, it's used in enzyme-catalyzed oxidation processes. An example is the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a biobased chemical for polymer production (Dijkman, Groothuis, & Fraaije, 2014).
Synthesis of Anticancer and Antimicrobial Agents
This compound is also used in the synthesis of compounds with potential anticancer and antimicrobial properties. For instance, derivatives synthesized from it have shown in vitro anticancer activity, especially against breast cancer cells (Mathew & Ezhilarasi, 2021).
Lipase-catalyzed Asymmetric Acylation
It plays a role in lipase-catalyzed asymmetric acylation, useful in the chemoenzymatic synthesis of furan-based alcohols. This technique is significant in producing enantiomerically pure compounds (Hara et al., 2013).
Molecular Docking Studies
Molecular docking studies utilize this compound to understand interactions at the molecular level, aiding in the development of new antibacterial agents (Shahana & Yardily, 2020).
Antioxidant Agents Development
This compound is also part of the synthesis process for developing potent antioxidant agents. These agents are evaluated for their in vitro antioxidant activity, contributing to the field of medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
properties
IUPAC Name |
[5-(4-amino-2-chlorophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUGRGDUCVDTDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265636 |
Source
|
Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol | |
CAS RN |
874468-54-9 |
Source
|
Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874468-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Amino-2-chlorophenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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